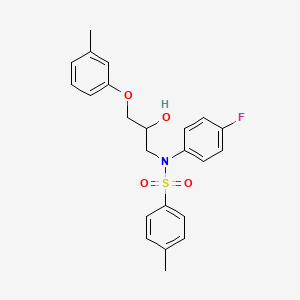![molecular formula C25H21N3O5S B2488963 N-[(4-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide CAS No. 688055-75-6](/img/no-structure.png)
N-[(4-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related quinazolinone and benzamide derivatives involves multiple steps, including condensation, cyclization, and substitution reactions. These processes often utilize palladium-catalyzed Buchwald–Hartwig coupling reactions or similar methodologies to introduce various substituents to the quinazolinone core, enhancing the compound's properties for targeted applications (Nowak et al., 2015).
Molecular Structure Analysis
The molecular structure of similar compounds is confirmed through techniques such as X-ray crystallography, NMR spectroscopy, and density functional theory (DFT) calculations. These methods provide detailed information about the compound's geometrical parameters, molecular electrostatic potential, and frontier molecular orbitals, facilitating an understanding of the compound's reactivity and interaction with biological targets (Qing-mei Wu et al., 2022).
Chemical Reactions and Properties
Quinazolinone derivatives undergo various chemical reactions, including ring-opening, cyclization, and Mannich reactions. These reactions are crucial for modifying the compound's structure to enhance its biological activity or tailor its physical and chemical properties for specific applications (Qing-mei Wu et al., 2021).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are determined through experimental methods. These properties are essential for understanding the compound's behavior in various environments and its suitability for specific applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are influenced by the compound's molecular structure. Studies on related compounds have explored their potential as inhibitors of enzymes or receptors, highlighting the importance of specific functional groups in mediating these interactions and the compound's overall biological activity (Sirisoma et al., 2010).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Quinazoline derivatives have been synthesized through various chemical reactions, demonstrating the versatility of these compounds in chemical synthesis. For instance, novel synthetic pathways have been explored for creating 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and related compounds, showcasing the potential for developing new chemical entities with diverse biological activities (J. Chern et al., 1988). Similarly, the synthesis of quinazoline derivatives as potential diuretic and antihypertensive agents indicates the therapeutic application possibilities of such compounds (Mujeeb Ur Rahman et al., 2014).
Pharmacological Characterization
Antiviral Activities
Novel 2,3-disubstituted quinazolin-4(3H)-ones have been synthesized and evaluated for their antiviral activities against a range of respiratory and biodefense viruses, showcasing the potential of quinazoline derivatives in antiviral research (P. Selvam et al., 2007). This study underscores the importance of developing new compounds for the management of viral infections.
Safety And Hazards
Direcciones Futuras
Propiedades
Número CAS |
688055-75-6 |
|---|---|
Nombre del producto |
N-[(4-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide |
Fórmula molecular |
C25H21N3O5S |
Peso molecular |
475.52 |
Nombre IUPAC |
N-[(4-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide |
InChI |
InChI=1S/C25H21N3O5S/c1-31-18-8-4-15(5-9-18)12-26-23(29)17-6-2-16(3-7-17)13-28-24(30)19-10-21-22(33-14-32-21)11-20(19)27-25(28)34/h2-11H,12-14H2,1H3,(H,26,29)(H,27,34) |
Clave InChI |
WBNBQTWJSGZHSU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(3-methoxybenzyl)ethanediamide](/img/structure/B2488880.png)
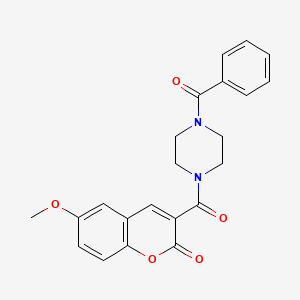
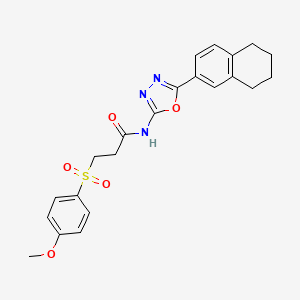
![N-(3,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2488885.png)
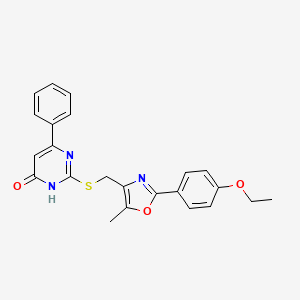
![Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2488888.png)
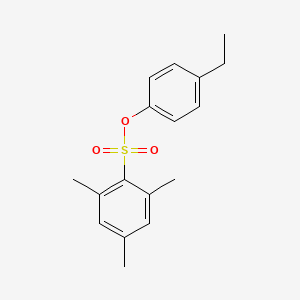
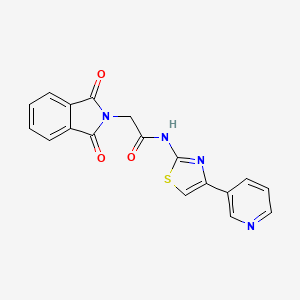
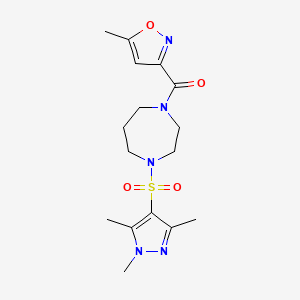
![Methyl 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2488898.png)
![3-Acetamido-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-4-methylbenzamide](/img/structure/B2488901.png)
![Ethyl 2-[[5-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]thiophene-2-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2488902.png)
